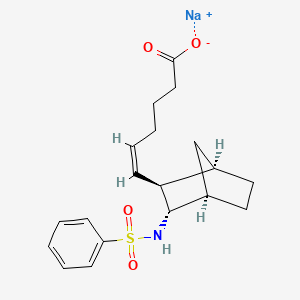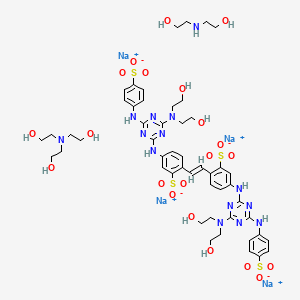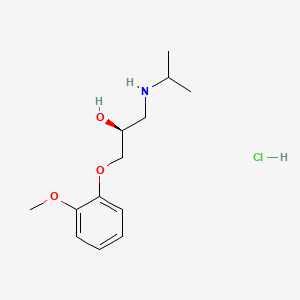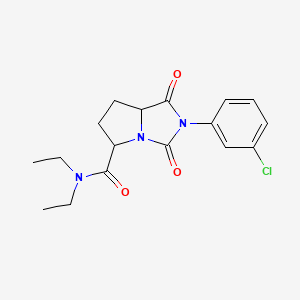
2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide is a complex organic compound that features a chlorinated phenyl group and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable amine with a chlorinated benzene derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The imidazole ring plays a crucial role in its binding affinity and specificity, allowing it to modulate various biochemical pathways.
類似化合物との比較
Similar Compounds
2-(p-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide: Similar structure but with a para-chlorophenyl group.
2-(m-Fluorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide: Similar structure but with a fluorinated phenyl group.
2-(m-Bromophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide: Similar structure but with a brominated phenyl group.
Uniqueness
The uniqueness of 2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide lies in its specific substitution pattern and the presence of the chlorinated phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
特性
CAS番号 |
90513-91-0 |
|---|---|
分子式 |
C17H20ClN3O3 |
分子量 |
349.8 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-N,N-diethyl-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-5-carboxamide |
InChI |
InChI=1S/C17H20ClN3O3/c1-3-19(4-2)15(22)13-8-9-14-16(23)20(17(24)21(13)14)12-7-5-6-11(18)10-12/h5-7,10,13-14H,3-4,8-9H2,1-2H3 |
InChIキー |
RQAAYHBHIRHWGC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1CCC2N1C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


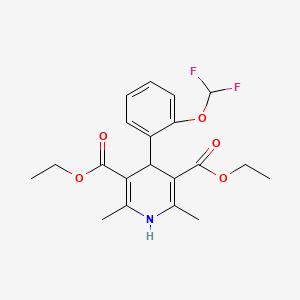

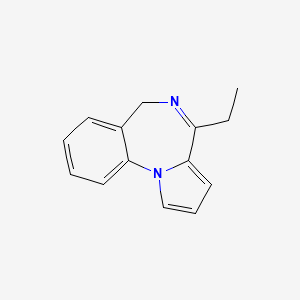
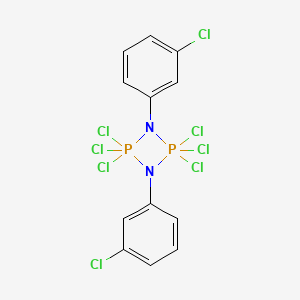
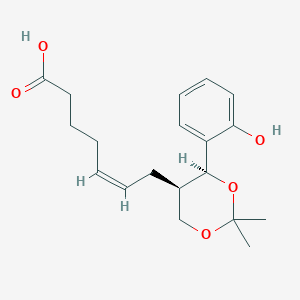
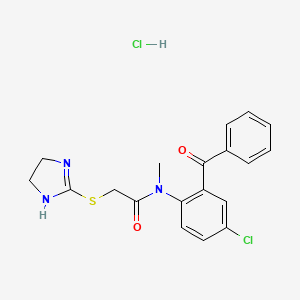
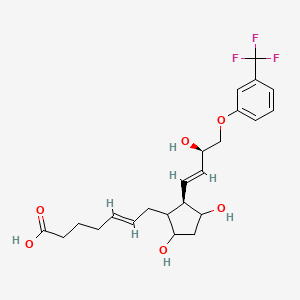
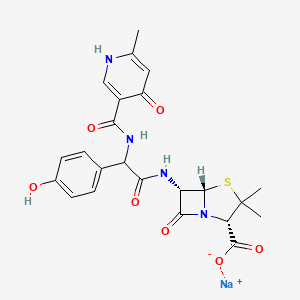
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)
